molecular formula C19H13BrN4O2 B14868846 2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-cyanophenyl)acetamide

2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-cyanophenyl)acetamide

Cat. No.: B14868846
M. Wt: 409.2 g/mol
InChI Key: ISEUADAQRNTZOC-UHFFFAOYSA-N
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Description

2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-cyanophenyl)acetamide is a complex organic compound that features a pyridazinone core substituted with a bromophenyl group and a cyanophenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-cyanophenyl)acetamide typically involves multi-step organic reactions. One common route starts with the preparation of the pyridazinone core, followed by the introduction of the bromophenyl and cyanophenylacetamide groups through various substitution reactions. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-cyanophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially unique properties.

Scientific Research Applications

2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-cyanophenyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound may be studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research may explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure could offer specific advantages.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-cyanophenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved can vary depending on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridazinone derivatives and bromophenyl-substituted molecules. Examples include:

  • 2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-cyanophenyl)acetamide
  • 2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-cyanophenyl)acetamide

Uniqueness

What sets 2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-cyanophenyl)acetamide apart is its specific combination of functional groups, which may confer unique chemical and biological properties. The presence of the bromophenyl group, in particular, can influence its reactivity and interactions with molecular targets, making it a compound of interest for further study.

Properties

Molecular Formula

C19H13BrN4O2

Molecular Weight

409.2 g/mol

IUPAC Name

2-[3-(4-bromophenyl)-6-oxopyridazin-1-yl]-N-(3-cyanophenyl)acetamide

InChI

InChI=1S/C19H13BrN4O2/c20-15-6-4-14(5-7-15)17-8-9-19(26)24(23-17)12-18(25)22-16-3-1-2-13(10-16)11-21/h1-10H,12H2,(H,22,25)

InChI Key

ISEUADAQRNTZOC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Br)C#N

Origin of Product

United States

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